molecular formula C6H6INO B2724349 (4-Iodopyridin-2-yl)methanol CAS No. 565237-06-1

(4-Iodopyridin-2-yl)methanol

Cat. No. B2724349
CAS RN: 565237-06-1
M. Wt: 235.024
InChI Key: CBPDZESDLAXZIH-UHFFFAOYSA-N
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Description

(4-Iodopyridin-2-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Catalytic Applications

(4-Iodopyridin-2-yl)methanol has been explored for its potential in catalytic activities. For instance, its derivatives have been used in the regioselective ring opening of epoxides , demonstrating high efficiency and stereospecificity under neutral conditions. This process yields products with good to excellent regioselectivity and can be applied in the synthesis of optically active compounds, highlighting the catalyst's stability and reusability (Ghaffari Khalig, 2012).

Material Science

In material science, (4-Iodopyridin-2-yl)methanol has contributed to the development of new materials with unique properties. Research includes the synthesis of coordination polymers where its derivatives act as ligands, facilitating the formation of structures with potential applications in gas storage, separation, and catalysis. These materials exhibit interesting properties such as reversible ligand substitution and structural transformations, crucial for applications in sorption and catalysis (Bradshaw, Warren, & Rosseinsky, 2007).

Organic Synthesis

In the realm of organic synthesis, (4-Iodopyridin-2-yl)methanol and its derivatives have been involved in the synthesis of complex organic molecules . For example, it has been used as a precursor for the synthesis of biomimetic chelating ligands, showcasing its utility in constructing complex organic frameworks with potential applications in medicinal chemistry and materials science (Gaynor, McIntyre, & Creutz, 2023).

properties

IUPAC Name

(4-iodopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPDZESDLAXZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodopyridin-2-yl)methanol

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-iodopicolinate 5AN (2.83 g, 10.78 mmol) in MeOH (30 ml) was added NaBH4 (1.59 g, 43.12 mmol) portion wise at 0° C. Reaction mixture was allowed to warm up to r.t. After stirring for 3 days at r.t, it was quenched with, 14 ml of 1N NaOH. Reaction mixture was diluted with DCM (200 ml). The organic layer was washed with water (2×30 ml), dried over MgSO4, filtered and concentrated. The residue was purified on silica gel eluting with 3/1 EtOAc/Hexane to give the desired product (4-iodo-pyridin-2-yl)-methanol 6AN (2.27 g, 90%).
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0 (± 1) mol
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reactant
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1.59 g
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30 mL
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200 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of (4-iodo-2-pyridyl)methylacetate ((4-iodo-2-pyridyl)methylacetate) in 2.0 mL (MeOH/NaOH 2N 1:3) was stirred at room temperature for 40 minutes. The mixture was extracted with EtOAc, washed with NaCl sat., dried and evaporated, affording 245 mg of the title compound (100%) as a colourless oil. 1H NMR (CDCl3) δ 8.18 (d, 1H, J=4.1 Hz, H-6); 7.76 (s, 1H, H-3); 7.59 (d, 1H, J=4.9 Hz, H-5); 4.72 (s, 2H, CH2); 4.45 (bs, 1H, OH); 13C NMR (CDCl3) δ 161.2 (C-2), 149.3 (C-6), 132.1 (C-3), 130.5 (C-5), 106.9 (C-4), 64.3 (CH 2)
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0 (± 1) mol
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MeOH NaOH
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0 (± 1) mol
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Yield
100%

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